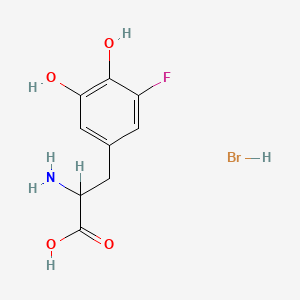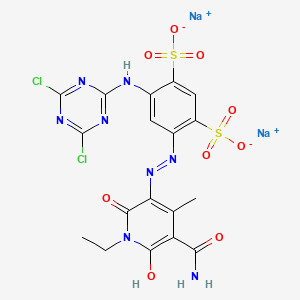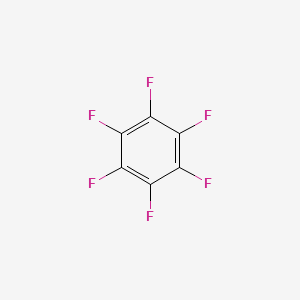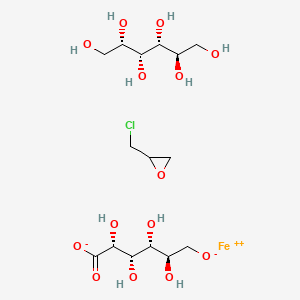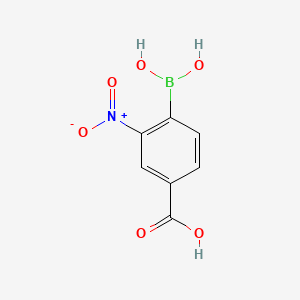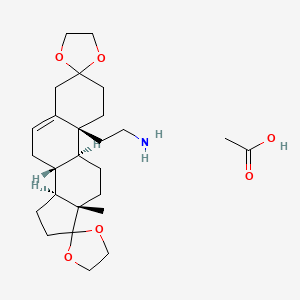
Edifolone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edifolone acetate is a chemical compound with the molecular formula C₂₆H₄₁NO₆. It is a derivative of edifolone, a structurally unique class Ia antiarrhythmic agent that acts as a sodium channel antagonist .
Preparation Methods
The synthesis of edifolone acetate involves several steps, starting from the base compound edifolone. The preparation typically includes the following steps:
Synthesis of Edifolone: The initial step involves the synthesis of edifolone, which is achieved through a series of organic reactions, including cyclization and acetal formation.
Acetylation: The final step involves the acetylation of edifolone to form this compound.
Industrial production methods for this compound are not well-documented due to the discontinuation of its development. the general principles of organic synthesis and acetylation reactions apply.
Chemical Reactions Analysis
Edifolone acetate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Industry: Limited information is available on industrial applications due to the discontinuation of its development.
Mechanism of Action
Edifolone acetate exerts its effects by acting as a sodium channel antagonist. It blocks the sodium channels in cell membranes, thereby inhibiting the influx of sodium ions. This action affects the depolarization phase of the action potential, leading to a decrease in the excitability of cells, particularly in cardiac tissue . The molecular targets involved include voltage-gated sodium channels, and the pathways affected are those related to cardiac electrophysiology .
Comparison with Similar Compounds
Edifolone acetate can be compared with other sodium channel antagonists, such as:
Lidocaine: A commonly used local anesthetic and antiarrhythmic agent.
Flecainide: Another class Ia antiarrhythmic agent used to treat various cardiac arrhythmias.
Procainamide: Similar to lidocaine, it is used as an antiarrhythmic agent.
The uniqueness of this compound lies in its specific structural features and its distinct mechanism of action as a sodium channel antagonist .
Properties
CAS No. |
90733-42-9 |
|---|---|
Molecular Formula |
C26H41NO6 |
Molecular Weight |
463.6 g/mol |
InChI |
InChI=1S/C24H37NO4.C2H4O2/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25;1-2(3)4/h2,18-20H,3-16,25H2,1H3;1H3,(H,3,4)/t18-,19-,20-,21-,22+;/m0./s1 |
InChI Key |
KLIYNMQKDXUDTI-PBVFMVSVSA-N |
Isomeric SMILES |
CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN |
SMILES |
CC(=O)O.CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
Canonical SMILES |
CC(=O)O.CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
Synonyms |
10-(2-aminoethyl)estr-5-ene-3,17-dione, cyclic bis(1,2-ethanediylacetal) SC 35135 SC-35135 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


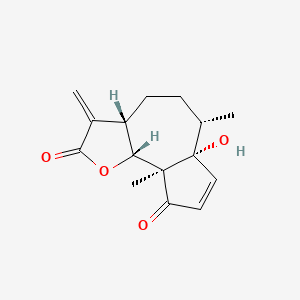
![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)


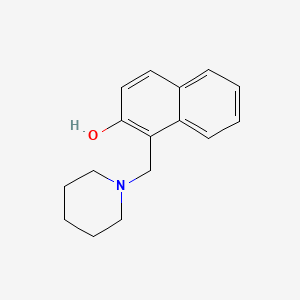
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1203761.png)
